DprE1-IN-10

Description

Properties

CAS No. |

1222879-96-0 |

|---|---|

Molecular Formula |

C25H34N8O |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-ylpurin-6-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31) |

InChI Key |

DGEBYERMQBTMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DprE1 Inhibition: A Technical Guide

Disclaimer: No specific information was found for a compound designated "DprE1-IN-10." This guide will therefore focus on the well-characterized mechanisms of action of prominent DprE1 inhibitors, which are presumed to be representative of the class.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays an essential role in the biosynthesis of the mycobacterial cell wall, a complex and unique structure vital for the bacterium's survival and pathogenicity. Specifically, DprE1 is involved in the synthesis of arabinogalactan and lipoarabinomannan, two major components of the cell wall.[1][2] Its absence in humans makes it an attractive and specific target for the development of novel anti-tuberculosis drugs.[3] Several DprE1 inhibitors have shown potent activity against both drug-susceptible and drug-resistant strains of Mtb, with some candidates advancing into clinical trials.[1]

The DprE1/DprE2 Pathway: A Critical Junction in Cell Wall Synthesis

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[4] DPA is the sole arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan.[5]

The two-step process is as follows:

-

Oxidation: DprE1, an FAD-dependent oxidase, catalyzes the oxidation of the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4]

-

Reduction: The NADH-dependent reductase DprE2 then reduces DPX to DPA.[4]

Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of essential cell wall components and leading to bacterial cell death.[3]

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors: The Benzothiazinone (BTZ) Class

A prominent class of covalent inhibitors is the benzothiazinones, which includes compounds like BTZ043 and Macozinone (PBTZ169).[6][7] These compounds are pro-drugs that are activated by DprE1 itself.[3] The mechanism of covalent inhibition is a "suicide inhibition" pathway:

-

Enzyme Binding and Reduction: The nitroaromatic group of the BTZ compound binds to the active site of DprE1. The reduced flavin cofactor (FADH2) within the enzyme reduces the nitro group of the inhibitor to a reactive nitroso derivative.[3]

-

Nucleophilic Attack: The highly reactive nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of a conserved cysteine residue in the active site of DprE1 (Cys387 in M. tuberculosis).[3]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent semimercaptal adduct between the inhibitor and the enzyme, irreversibly inactivating DprE1.[3]

Non-Covalent Inhibitors

Non-covalent inhibitors, such as TBA-7371 and OPC-167832, also bind to the active site of DprE1 but do so through reversible interactions like hydrogen bonds and hydrophobic interactions.[8][9] These inhibitors do not form a permanent bond with the enzyme and their binding is characterized by equilibrium constants (Ki). They function by competing with the natural substrate (DPR) for binding to the active site, thereby preventing the oxidation step.

Quantitative Data on DprE1 Inhibitors

The following tables summarize key quantitative data for several well-characterized DprE1 inhibitors.

| Inhibitor | Class | Target | IC50 | Reference(s) |

| TBA-7371 | 1,4-Azaindole | DprE1 | 10 nM | [10] |

| Inhibitor | M. tuberculosis Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| BTZ043 | H37Rv, M. smegmatis | 2.3 nM, 9.2 nM | [11] |

| Macozinone (PBTZ169) | H37Rv | 0.3 nM | [12] |

| TBA-7371 | M. tuberculosis | 0.64 µg/mL | [8] |

| OPC-167832 | M. tuberculosis (various strains) | 0.00024 - 0.002 µg/mL | [9][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DprE1 inhibitors. Below are outlines of key experimental protocols.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. A common method involves a coupled-enzyme assay or monitoring the conversion of a radiolabeled substrate.

Example Protocol (Radiolabeled Substrate Assay): [14]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified DprE1 enzyme, FAD, and a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).

-

Inhibitor Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 30°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as 14C-DPR.

-

Reaction Quenching: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Product Separation: Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed by detecting the radioactivity in the corresponding spot on the TLC plate.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using a broth microdilution method.

Example Protocol (Broth Microdilution): [4]

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable growth medium like Middlebrook 7H9 broth supplemented with OADC. The final inoculum should be approximately 105 CFU/mL.[4]

-

Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the growth medium.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).

-

Growth Assessment: Determine bacterial growth visually or by using a growth indicator such as resazurin. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Cytotoxicity Assay

It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. A common method is the MTT assay.

Example Protocol (MTT Assay): [15]

-

Cell Seeding: Seed a mammalian cell line (e.g., human lung epithelial cells A549 or human monocytic THP-1 cells) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Exposure: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

Conclusion

DprE1 is a validated and highly vulnerable target for the development of new anti-tuberculosis drugs. The mechanism of action of DprE1 inhibitors, particularly the covalent modification by benzothiazinones, is well-understood and provides a strong basis for rational drug design. The availability of robust in vitro and cell-based assays allows for the effective screening and characterization of new inhibitor candidates. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating any inhibitor targeting this critical enzyme. Further research and development of DprE1 inhibitors hold significant promise for combating the global threat of tuberculosis.

References

- 1. Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of DprE1 Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "DprE1-IN-10" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the target identification and validation process for a representative covalent inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). The methodologies and data presented are based on established research on well-characterized DprE1 inhibitors, such as the benzothiazinone class.

Introduction: DprE1 as a Prime Antitubercular Target

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] Specifically, DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are crucial components of arabinogalactan and lipoarabinomannan, two essential polysaccharides in the Mtb cell wall.[2][3] The essentiality of DprE1 for mycobacterial viability and its absence in mammals make it a highly attractive target for the development of novel anti-tuberculosis drugs.[1][2]

This guide details the multifaceted approach to identify and validate inhibitors targeting DprE1, encompassing enzymatic and whole-cell screening, mechanism of action studies, and target engagement confirmation.

Target Identification: From Hit to Lead

The identification of DprE1 inhibitors often begins with high-throughput screening of compound libraries against whole Mtb cells or the purified DprE1 enzyme.

Initial Screening and Hit Prioritization

Initial hits are typically identified through assays measuring the inhibition of Mtb growth (Minimum Inhibitory Concentration - MIC) or direct inhibition of DprE1 enzymatic activity (IC50). Promising hits are then prioritized based on their potency, selectivity, and drug-like properties.

Table 1: In Vitro Activity of a Representative Covalent DprE1 Inhibitor

| Parameter | Value | Description |

| Mtb H37Rv MIC | 0.5 - 10 ng/mL | Minimum inhibitory concentration against the wild-type, drug-sensitive strain of M. tuberculosis. |

| DprE1 IC50 | 0.02 - 7.2 µM | Half-maximal inhibitory concentration against the purified DprE1 enzyme.[4] |

| Cytotoxicity (e.g., on HepG2 cells) | >10 µM | Concentration at which the compound shows toxicity to a human cell line, indicating selectivity. |

Mechanism of Action: Covalent Inhibition

Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), act as covalent inhibitors.[3] These compounds typically contain a nitro group that is bioreductively activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This activation generates a reactive nitroso species that forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible enzyme inactivation.[3]

Target Validation: Confirming DprE1 as the Molecular Target

A series of experiments are crucial to unequivocally validate that the observed antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1.

Target Overexpression Studies

Overexpression of the target protein in Mtb can lead to a shift in the MIC of a compound that specifically targets that protein.

Table 2: MIC Shift in DprE1 Overexpressing Strain

| M. tuberculosis Strain | Inhibitor MIC | Fold Change |

| Wild-Type H37Rv | 1 ng/mL | - |

| H37Rv with DprE1 overexpression plasmid | >20 ng/mL | >20 |

A significant increase in the MIC value in the DprE1 overexpressing strain strongly suggests that DprE1 is the primary target of the inhibitor.[5]

Analysis of Resistant Mutants

Spontaneously generated resistant mutants of Mtb selected in the presence of a DprE1 inhibitor often harbor mutations in the dprE1 gene. Sequencing the dprE1 gene from these resistant isolates can pinpoint the binding site of the inhibitor. For covalent inhibitors like BTZs, mutations in the Cys387 residue are commonly observed to confer high-level resistance.[6]

In Vitro Enzymatic Assays

Direct inhibition of purified DprE1 enzyme activity is a cornerstone of target validation. Various assay formats can be employed to measure the conversion of DPR to its oxidized intermediate, DPX, by DprE1.

Table 3: Kinetic Parameters of DprE1 Inhibition

| Parameter | Value | Description |

| k_inact | 0.1 min⁻¹ | Rate of enzyme inactivation. |

| K_I | 50 nM | Inhibitor concentration at half-maximal inactivation rate. |

These parameters are characteristic of time-dependent, irreversible inhibition, consistent with a covalent mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis H37Rv is typically determined using the broth microdilution method.

-

Prepare a serial dilution of the inhibitor in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculate each well with a standardized suspension of Mtb H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DprE1 Enzyme Inhibition Assay (Resazurin-Based Redox Assay)

This assay measures the redox activity of DprE1. The reduction of the DprE1 cofactor FAD to FADH2 during the oxidation of the substrate is coupled to the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).

-

Purify recombinant Mtb DprE1 protein.

-

In a 96-well plate, add the purified DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a suitable analog), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding resazurin.

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[7]

Target Engagement in Whole Cells

To confirm that the inhibitor engages DprE1 within the mycobacterial cell, a thermal shift assay can be performed on cell lysates.

-

Grow Mtb cultures and expose them to the inhibitor.

-

Lyse the cells and incubate the lysate with a fluorescent dye that binds to unfolded proteins.

-

Measure the fluorescence as the temperature is gradually increased.

-

Binding of the inhibitor to DprE1 will stabilize the protein, resulting in a higher melting temperature compared to the untreated control.

Visualizing Key Pathways and Workflows

Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.

Caption: Workflow for the validation of DprE1 as the inhibitor's target.

Caption: Mechanism of action for a covalent DprE1 inhibitor.

Conclusion

The identification and validation of DprE1 inhibitors represent a promising avenue in the development of new treatments for tuberculosis. A rigorous and multi-pronged approach, combining enzymatic assays, whole-cell activity determination, and genetic methods, is essential to confirm DprE1 as the bona fide target. The detailed methodologies and validation workflows presented in this guide provide a framework for researchers and drug developers working to combat this global health threat.

References

- 1. geneonline.com [geneonline.com]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

DprE1-IN-10: A Novel, In-Silico-Derived Anti-Tuberculosis Agent

An In-depth Technical Guide for Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a critical and highly vulnerable target in Mtb. This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. This whitepaper provides a detailed technical overview of DprE1-IN-10, a novel DprE1 inhibitor identified through a sophisticated in-silico discovery pipeline.

This compound, also referred to as "hit 2" in its discovery publication, emerged from a comprehensive computational screening process designed to identify potent inhibitors of DprE1.[1][2] This guide will detail the mechanism of action of DprE1, the in-silico discovery protocol for this compound, its predicted physicochemical and pharmacokinetic properties, and its binding interactions with the DprE1 enzyme.

Mechanism of Action of DprE1

DprE1 is a key enzyme in the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for essential cell wall arabinans. The process begins with the DprE1-catalyzed oxidation of DPR to decaprenylphosphoryl-2′-keto-ribose (DPX), which is subsequently reduced by DprE2 to form DPA.[3] By inhibiting DprE1, compounds like this compound halt the production of DPA, thereby disrupting the synthesis of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the mycobacterial cell wall. This disruption ultimately leads to cell lysis and death.

In-Silico Discovery and Characterization of this compound

This compound was identified through a multi-step in-silico approach, which is becoming an increasingly powerful tool in early-stage drug discovery for identifying novel chemical scaffolds.[2] The workflow for the discovery of this compound is outlined below.

Experimental Workflow for In-Silico Identification

References

- 1. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Mode of DprE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of the bacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in humans and its crucial function for mycobacterial viability make it a prime target for the development of novel anti-tuberculosis drugs.[3][4] This guide provides an in-depth look into the binding mechanisms of inhibitors targeting DprE1, with a focus on both computationally identified novel compounds and clinically relevant, well-characterized inhibitors.

A Novel Inhibitor on the Horizon: DprE1-IN-10

Recent advances in computational chemistry have accelerated the discovery of new potential DprE1 inhibitors. One such compound, identified as "hit 2" in virtual screening campaigns, is this compound.[1][5]

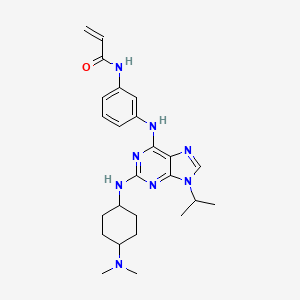

Chemical Identity: (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide)[1][5]

The binding mode of this compound has been explored through in-silico methods, which predict its interaction with the DprE1 active site.[1][5] As detailed experimental data on this compound is not yet publicly available, the following information is based on these computational studies.

Predicted Binding Affinity

The following table summarizes the computationally predicted binding affinity of this compound with the DprE1 enzyme.

| Compound | Predicted Binding Affinity (kcal/mol) | Computational Method |

| This compound | < -9.0 | Molecular Docking |

Table 1: Computationally predicted binding affinity of this compound.[1][5]

In-Silico Experimental Protocol

The identification and characterization of this compound's binding mode were achieved through a multi-step computational workflow.

1. Pharmacophore Modeling: A 3D pharmacophore model was developed based on known DprE1 inhibitors to define the essential chemical features required for binding.[1]

2. Virtual Screening: This model was used to screen large chemical databases (e.g., ChEMBL) to identify compounds with matching features.[1]

3. Molecular Docking: The identified hits were then docked into the crystal structure of DprE1 (PDB: 4KW5) to predict their binding poses and estimate their binding affinities.[1][5]

4. Binding Free Energy Calculation: Methods like Prime/MM-GBSA were employed to calculate the free binding energies for a more accurate prediction of binding affinity.[1]

5. Molecular Dynamics (MD) Simulations: The stability of the DprE1-inhibitor complex was assessed through MD simulations, which simulate the movements of the atoms over time.[1][5]

Case Study: The Covalent Binding of Benzothiazinones (BTZs)

To provide a deeper, experimentally validated understanding of DprE1 inhibition, we will now focus on a well-characterized class of inhibitors: the benzothiazinones (BTZs), with BTZ043 as a prime example. These compounds are known to be potent, covalent inhibitors of DprE1.[6][7]

Quantitative Data for BTZ043

| Parameter | Value | Target Organism |

| MIC | 2.3 nM | M. tuberculosis H37Rv |

| MIC | 9.2 nM | M. smegmatis |

Table 2: In vitro activity of BTZ043.[3]

Mechanism of Covalent Inhibition

The bactericidal activity of BTZs stems from their unique mechanism of action, which involves the formation of a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1.[6][8][9] This process is initiated by the FAD-dependent reduction of a nitro group on the inhibitor to a reactive nitroso intermediate.[8][10]

Experimental Protocols

1. X-ray Crystallography of DprE1-Inhibitor Complex

The determination of the three-dimensional structure of DprE1 in complex with BTZ derivatives was crucial to understanding their binding mode.

-

Protein Expression and Purification: The gene encoding for M. tuberculosis DprE1 was cloned and expressed in E. coli. The protein was then purified using chromatography techniques.

-

Crystallization: Crystals of DprE1 were obtained using the hanging drop vapor diffusion method. For the inhibitor complex, the purified protein was co-crystallized with the BTZ compound.[11]

-

Data Collection and Structure Determination: The crystals were exposed to X-rays, and the resulting diffraction patterns were collected. The electron density map, generated from the diffraction data, unambiguously showed the presence of a covalent adduct between the inhibitor and Cys387.[6] The final structure was refined to a high resolution (e.g., 1.95 Å).[12]

2. Enzyme Kinetics Assay

Enzyme assays are performed to quantify the inhibitory potency of compounds against DprE1.

-

Reaction Setup: The assay measures the conversion of the substrate decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA) by the DprE1/DprE2 enzyme system.[6]

-

Substrate: A radiolabeled version of the substrate, [14C]DPR, is often used.

-

Procedure: Purified DprE1 and DprE2 enzymes are incubated with [14C]DPR in the presence of varying concentrations of the inhibitor.

-

Analysis: The reaction products are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging. The intensity of the product band (DPA) is measured to determine the extent of inhibition and calculate IC50 values.[6]

Conclusion

The study of DprE1 inhibitors is a dynamic field, benefiting from both cutting-edge computational approaches that identify novel scaffolds like this compound, and detailed experimental validation that elucidates the binding mechanisms of potent inhibitors such as BTZ043. The combination of these strategies is vital for the development of the next generation of therapeutics to combat tuberculosis. While in-silico methods provide a powerful funnel for drug discovery, the principles of covalent inhibition and the detailed binding interactions revealed through experimental studies of compounds like BTZ043 offer a solid foundation for structure-based drug design.

References

- 1. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decaprenylphosphoryl-beta-D-ribose oxidase (Mycobacterium tuberculosis H37Rv) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

DprE1-IN-10: A Technical Guide to a Computationally Identified Tuberculosis Drug Target Inhibitor

CAS Number: 1254782-81-4 Molecular Formula: C₂₅H₃₄N₈O Molecular Weight: 462.59 g/mol Synonyms: DprE1-IN-10, Hit 2

Executive Summary

This compound is a novel, computationally identified inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of DprE1 as a therapeutic target, the mechanism of action of its inhibitors, and the experimental framework used to characterize such compounds. While this compound itself is a product of in-silico screening and lacks published experimental validation, this guide utilizes data from well-characterized DprE1 inhibitors to present the methodologies and data formats relevant to its future evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: DprE1 as a Prime Target for Anti-Tuberculosis Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new targets. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a highly vulnerable target for several reasons:

-

Essentiality: DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][4]

-

Mycobacterium Specificity: The DprE1 enzyme and its associated pathway are unique to mycobacteria, meaning inhibitors are less likely to have off-target effects in humans, suggesting a favorable safety profile.

-

Clinical Validation: Several DprE1 inhibitors, both covalent and non-covalent, have shown potent anti-tubercular activity and have progressed into clinical trials, including BTZ043, Macozinone (PBTZ169), and TBA-7371.[4][5][6]

In-Silico Identification of this compound

This compound, also referred to as "hit 2" in the scientific literature, was identified through a sophisticated in-silico drug discovery workflow.[7] This computational approach leverages pharmacophore modeling, virtual screening of chemical databases, molecular docking, and molecular dynamics simulations to identify promising lead compounds with high predicted affinity and stability in the DprE1 active site. While this approach accelerates the initial stages of drug discovery, identified hits like this compound require subsequent experimental validation to confirm their biological activity.

Caption: In-silico workflow for identifying DprE1 inhibitors.

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

DprE1 is a key enzyme in a two-step epimerization reaction that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[8][9] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan, a major structural component of the mycobacterial cell wall.[3][10]

The pathway is as follows:

-

Oxidation: DprE1, a FAD-dependent enzyme, oxidizes DPR to decaprenylphosphoryl-2-keto-ribose (DPX).[8][9]

-

Reduction: The intermediate DPX is then reduced by a second enzyme, DprE2, to form DPA.[8][9]

By inhibiting DprE1, compounds like this compound are predicted to halt the production of DPA, thereby preventing the formation of arabinogalactan and disrupting the integrity of the mycobacterial cell wall.

Caption: DprE1's role in the arabinogalactan biosynthesis pathway.

Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are covalent inhibitors.[4][11] They act as prodrugs that are activated by the reduced FAD cofactor in the DprE1 active site. The nitro group of these compounds is reduced to a reactive nitroso species, which then forms a covalent bond with a key cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition.[9][12]

Quantitative Data for Exemplar DprE1 Inhibitors

The following tables summarize the in vitro activity of well-characterized DprE1 inhibitors that are currently in clinical development. This data provides a benchmark for the potential evaluation of new compounds like this compound.

Table 1: In Vitro Anti-Tuberculosis Activity

| Compound | Target | MIC (M. tuberculosis H37Rv) | Reference |

| BTZ043 | DprE1 (covalent) | 0.001 - 0.008 mg/L | [6] |

| Macozinone (PBTZ169) | DprE1 (covalent) | ~0.008 µg/mL (in broth microdilution) | [13] |

| TBA-7371 | DprE1 (non-covalent) | 0.64 - 1 µg/mL | [5][13] |

Table 2: In Vitro Enzyme Inhibition and Cytotoxicity

| Compound | DprE1 IC₅₀ | Cytotoxicity (Cell Line) | Cytotoxicity IC₅₀ | Reference |

| Macozinone (PBTZ169) | Not explicitly stated, but potent | HEK293 | 101.7 µM | [14] |

| TBA-7371 | 10 nM | Not cytotoxic up to 100 µM | >100 µM | [13][15] |

Experimental Protocols

The characterization of a novel DprE1 inhibitor like this compound would involve a series of standardized in vitro assays.

DprE1 Enzymatic Assay

This assay measures the direct inhibition of the DprE1 enzyme.

-

Principle: The activity of DprE1 is determined spectrophotometrically by monitoring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of a substrate like farnesylphosphoryl-β-D-ribofuranose (FPR).[16]

-

Procedure:

-

Recombinant DprE1 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.

-

The reaction is initiated by the addition of the substrate (FPR) and the electron acceptor (DCPIP).

-

The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.

-

The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.[16]

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

-

Principle: The broth microdilution method is a common technique where the bacterium is exposed to serial dilutions of the inhibitor in a liquid growth medium.[17]

-

Procedure:

-

Two-fold serial dilutions of the test compound are prepared in 96-well plates containing Middlebrook 7H9 broth supplemented with OADC.

-

A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

-

The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

-

Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[18]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

-

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents, identified through advanced in-silico techniques. While computational data suggests a high potential for this compound to inhibit DprE1, rigorous experimental validation is the critical next step. The protocols and benchmark data provided in this guide offer a framework for the systematic evaluation of this compound and other novel DprE1 inhibitors. Future research should focus on the chemical synthesis and in vitro testing of this compound to determine its enzymatic and whole-cell activity, cytotoxicity, and potential for further lead optimization.

References

- 1. journals.asm.org [journals.asm.org]

- 2. rcsb.org [rcsb.org]

- 3. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 16. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of DprE1: A Technical Guide for TB Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents that act on new targets. The mycobacterial cell wall, a complex and unique structure essential for bacterial viability and virulence, represents a rich source of such targets. Within the intricate biosynthetic pathways of the cell wall, the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a target of exceptional vulnerability. This technical guide provides an in-depth examination of DprE1's structure, function, and mechanism, highlighting its pivotal role in arabinan biosynthesis and its validation as a "magic" target for a new generation of antitubercular drugs.

DprE1: Structure and Catalytic Function

DprE1 (Rv3790) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that is indispensable for the synthesis of essential arabinan polymers, namely arabinogalactan (AG) and lipoarabinomannan (LAM), which are core components of the Mtb cell wall.[1][2][3]

Molecular Structure

The crystal structure of Mtb DprE1 reveals a monomeric enzyme composed of two principal domains: an FAD-binding domain and a substrate-binding domain.[4] The FAD cofactor is deeply buried at the interface between these two domains.[4] A key feature of the active site is a conserved cysteine residue (Cys387), which plays a critical role in the mechanism of action of covalent inhibitors.[4][5] Structural analyses show that two surface loops in the substrate-binding domain exhibit significant flexibility, which is thought to govern the accessibility of the active site to its lipid-anchored substrate.[4]

Role in the DPA Biosynthetic Pathway

DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][6] DPA is the sole arabinose donor for the subsequent polymerization of arabinans by arabinosyltransferases.[7] This two-step pathway is executed in concert with a second enzyme, DprE2 (Rv3791).

The overall reaction is as follows:

-

Oxidation (DprE1): DprE1 oxidizes the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), reducing the FAD cofactor to FADH2 in the process.[8][9]

-

Reduction (DprE2): The keto-intermediate DPX is subsequently reduced by the NADH-dependent reductase DprE2 to yield the final product, DPA.[8][9]

Disruption of this pathway halts the production of both arabinogalactan and lipoarabinomannan, compromising the structural integrity of the cell wall and leading to bacterial lysis and death.[10]

DprE1 as a Premier Antitubercular Drug Target

DprE1 is considered an exceptionally promising drug target for several key reasons:

-

Essentiality: The DPA pathway is critical for the survival of Mtb, and the DprE1 enzyme is essential for its function.[2]

-

Vulnerability and Accessibility: DprE1 is localized to the periplasm, making it more accessible to inhibitors compared to cytoplasmic targets.[8]

-

Lack of Human Homologue: The DprE1 enzyme and the DPA biosynthetic pathway are absent in humans, minimizing the potential for on-target toxicity and enhancing the safety profile of its inhibitors.[8]

-

Proven Druggability: Several distinct chemical scaffolds have been discovered that potently inhibit DprE1, leading to bactericidal activity against drug-susceptible, MDR, and XDR strains of Mtb.[11][12]

Inhibitors of DprE1

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[13] Several candidates are currently in clinical development.[14][15]

Covalent Inhibitors

The most prominent class of covalent inhibitors are the nitroaromatic compounds, including benzothiazinones (BTZs) like BTZ043 and Macozinone (PBTZ169).[11][16] These compounds are mechanism-based suicide inhibitors.[4] The nitro group of the inhibitor is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species.[4] This electrophilic intermediate then forms a covalent semimercaptal bond with the thiol group of the active site Cys387, leading to irreversible inactivation of the enzyme.[5]

References

- 1. PBTZ169 - iM4TB [im4tb.org]

- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. pnas.org [pnas.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of Macozinone for TB treatment: An Update [mdpi.com]

An In-depth Technical Guide to the Role of DprE1 in Mycobacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive examination of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a leading target for novel anti-tubercular drug development.

Introduction: The Uniquely Fortified Mycobacterial Cell Wall

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), owes much of its resilience and pathogenicity to its uniquely complex and lipid-rich cell wall.[1] This formidable barrier, highly impermeable to many hydrophilic drugs, is crucial for the bacterium's growth, viability, and virulence.[1] A key structural component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] Within this complex, the polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM) are essential for covalently anchoring the outer mycolic acid layer and for modulating the host immune response, respectively.[2][3]

The biosynthesis of AG and LAM depends on a specific precursor, decaprenylphosphoryl-D-arabinofuranose (DPA), which serves as the sole donor of arabinosyl residues for the construction of these vital arabinan polymers.[4][5] The enzyme DprE1 is central to the production of DPA, making it an exceptionally vulnerable and attractive target for new therapeutic agents, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[6][7]

The DprE1/DprE2 Arabinose Biosynthesis Pathway

The synthesis of DPA from its precursor, decaprenylphosphoryl-β-D-ribose (DPR), is a unique two-step epimerization reaction catalyzed by the heterodimeric DprE1-DprE2 complex.[8][9] This process occurs in the periplasmic space, an extracytoplasmic localization that enhances DprE1's vulnerability as a drug target.[6][10][11]

-

Step 1: Oxidation by DprE1. DprE1, a flavoenzyme containing a Flavin Adenine Dinucleotide (FAD) cofactor, initiates the process by oxidizing the 2'-hydroxyl group of the ribose moiety in DPR.[8][9][12] This reaction produces a decaprenylphosphoryl-D-2'-keto-erythro-pentofuranose (DPX) intermediate and a reduced FAD cofactor (FADH₂).[9][13]

-

Step 2: Reduction by DprE2. The intermediate, DPX, is subsequently reduced by the NADH-dependent reductase DprE2, which converts the 2'-keto group to a hydroxyl group, completing the epimerization to form the final product, DPA.[9][14]

This DPA is then utilized by various arabinosyltransferases (e.g., EmbA, EmbB, EmbC) to build the arabinan domains of AG and LAM.[5] The essentiality of this pathway underscores the critical role of DprE1 in mycobacterial survival.[15][16]

Structural and Biochemical Properties of DprE1

Crystal structures of DprE1 from both M. tuberculosis and M. smegmatis have been elucidated, providing critical insights into its function and mechanism of inhibition.[17][18][19]

-

Overall Structure: DprE1 belongs to the vanillyl-alcohol oxidase (VAO) family of FAD-dependent oxidoreductases.[17][19] It is composed of two primary domains: a FAD-binding domain and a substrate-binding domain.[8][14] The isoalloxazine ring of the FAD cofactor is positioned at the junction between these two domains, crucial for its catalytic activity.[8]

-

Active Site and Flexibility: The active site is located in a cleft. Access to this site appears to be governed by two highly flexible surface loops (residues ~269–297 and ~316–330 in Mtb DprE1).[5][14][20] These loops are often disordered in crystal structures of the ligand-free enzyme, suggesting they may adopt a more ordered conformation upon substrate binding or interaction with DprE2 or the cell membrane.[5][17]

-

Key Residues: A cysteine residue, Cys387 (in Mtb DprE1), is located in the active site and is fundamental to the mechanism of action of several key covalent inhibitors.[18][21] Mutations at this position can confer resistance.[22]

DprE1 as a Premier Anti-Tubercular Drug Target

DprE1 is considered an outstanding target for TB drug development for several reasons:

-

Essentiality: DprE1 is indispensable for the survival of Mtb.[8][15]

-

Vulnerability: Its periplasmic location makes it more accessible to inhibitors compared to cytoplasmic targets.[6][10][11]

-

Novelty: As a novel target, inhibitors of DprE1 are active against Mtb strains resistant to existing TB drugs.[7][15]

-

Safety Profile: The absence of a human homologue mitigates the risk of target-based toxicity.[6][7]

Inhibitors of DprE1

A significant number of DprE1 inhibitors have been discovered, broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[9]

Covalent Inhibitors

The most potent and well-studied DprE1 inhibitors are nitroaromatic compounds that act as mechanism-based suicide inhibitors.[4] The benzothiazinones (BTZs) are the exemplar class.

-

Mechanism of Action: BTZs, such as BTZ043 and PBTZ169 (Macozinone), are prodrugs.[9][23] Inside the mycobacterium, the reduced FADH₂ cofactor within the DprE1 active site reduces the inhibitor's nitro group to a highly reactive nitroso derivative.[9][21] This electrophilic species then rapidly forms a covalent semimercaptal bond with the thiol group of the active site Cys387, irreversibly inactivating the enzyme and leading to cell death.[18][19][21]

References

- 1. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - ProQuest [proquest.com]

- 3. pnas.org [pnas.org]

- 4. DprE1--from the discovery to the promising tuberculosis drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. africaresearchconnects.com [africaresearchconnects.com]

- 12. researchgate.net [researchgate.net]

- 13. GtR [gtr.ukri.org]

- 14. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 16. geneonline.com [geneonline.com]

- 17. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

Methodological & Application

Application Notes: In Vitro Assay Protocol for DprE1-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] This makes DprE1 a prime target for the development of novel anti-tubercular agents. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[1][3][4] The reaction proceeds through the oxidation of DPR to the keto-intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by DprE2 to DPA.[2][5] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of DprE1-IN-10, a putative DprE1 inhibitor.

DprE1 Signaling Pathway and Inhibition

The enzymatic activity of DprE1 is dependent on a flavin adenine dinucleotide (FAD) cofactor. During the oxidation of DPR to DPX, FAD is reduced to FADH2. For the catalytic cycle to continue, FADH2 must be re-oxidized. In vitro, this can be achieved using molecular oxygen or other electron acceptors.[5] Certain classes of inhibitors, such as the benzothiazinones (BTZs), are activated by the reduced FADH2 to a nitroso derivative, which then covalently binds to a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[1][6]

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for Determining the MIC of DprE1-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[2] This makes DprE1 a prime target for the development of novel anti-tuberculosis drugs, especially in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

DprE1-IN-10 is a potent inhibitor of DprE1, belonging to the thiophene-benzenesulfonamide class of compounds.[4][5] This compound, also identified as compound 17b in scientific literature, has demonstrated significant activity against both drug-susceptible and drug-resistant strains of Mtb.[4][5][6] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall.

Caption: Role of DprE1 in the mycobacterial cell wall synthesis pathway and its inhibition by this compound.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the steps for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv and other strains.

Materials and Reagents

-

This compound (powder)

-

Mycobacterium tuberculosis strains (e.g., H37Rv, MDR clinical isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt powder

-

Sterile distilled water

-

Sterile 96-well microtiter plates (clear, flat-bottom)

-

Sterile conical tubes and other appropriate labware

-

Incubator (37°C)

-

Biosafety cabinet (Class II or higher)

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Step-by-Step Procedure

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.

-

Further dilute this stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions (e.g., 128 µg/mL).

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis strains in Middlebrook 7H9 broth until the mid-log phase.

-

Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

-

Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain the final inoculum for the assay.

-

-

Preparation of Resazurin Solution:

-

Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the solution protected from light at 4°C for up to one week.

-

-

Assay Setup in 96-Well Plate:

-

Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

-

In the first column of wells, add 100 µL of the starting this compound solution (e.g., 128 µg/mL) to the 100 µL of broth, resulting in a total volume of 200 µL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Set up control wells:

-

Positive Control: 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no drug).

-

Negative Control: 200 µL of 7H9 broth only (no drug, no bacteria).

-

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to all experimental and positive control wells.

-

Seal the plate with a plate sealer or place it in a humidified container.

-

Incubate the plate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading of Results:

-

After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

-

Data Presentation

The following table summarizes the reported MIC values for this compound against various Mycobacterium tuberculosis strains.

| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| This compound (Compound 17b) | M. tuberculosis H37Rv | 0.023 | ~0.05 | [4][5] |

| Drug-Susceptible TB | 0.023 - 0.047 | ~0.05 - 0.1 | [4][5] | |

| MDR-TB Clinical Isolates | 0.031 - 0.24 | ~0.07 - 0.52 | [7] | |

| Isoniazid (Control) | M. tuberculosis H37Rv | ~0.02 - 0.05 | ~0.15 - 0.36 | [8] |

| Rifampicin (Control) | M. tuberculosis H37Rv | ~0.05 - 0.1 | ~0.06 - 0.12 | [8] |

Conclusion

This application note provides a comprehensive guide for determining the MIC of this compound against Mycobacterium tuberculosis. The provided protocol for the Resazurin Microtiter Assay is a reliable and widely used method for assessing the in vitro efficacy of anti-tubercular compounds. The potent activity of this compound against both drug-susceptible and multidrug-resistant strains highlights its potential as a promising lead compound in the development of new therapeutics for tuberculosis. Adherence to proper biosafety practices is crucial when working with Mycobacterium tuberculosis.

References

- 1. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Diagnostics and Drug Discovery against Resistant and Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

DprE1-IN-10: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan, an essential component of the mycobacterial cell wall.[1] Its absence in mammals makes it a prime target for the development of novel anti-tubercular agents. DprE1-IN-10 is a potent inhibitor of DprE1, identified through in-silico screening and demonstrating significant potential for tuberculosis drug discovery. This document provides detailed application notes and experimental protocols for the evaluation of this compound and other similar DprE1 inhibitors.

Mechanism of Action

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of arabinans, which are crucial for the integrity of the mycobacterial cell wall. This compound inhibits this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

Data Presentation

The following tables summarize representative quantitative data for a potent DprE1 inhibitor, exemplified here as this compound.

Table 1: In Vitro DprE1 Enzyme Inhibition

| Compound | IC₅₀ (µM) | Assay Method |

| This compound | 0.05 ± 0.01 | Fluorometric Assay |

| Control (TCA-1) | 0.12 ± 0.03 | Fluorometric Assay |

Table 2: Antimycobacterial Activity

| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| This compound | 0.1 |

| Isoniazid | 0.05 |

| Rifampicin | 0.1 |

Table 3: Cytotoxicity Profile

| Compound | CC₅₀ (µM) vs. Vero cells | Selectivity Index (SI = CC₅₀/MIC) |

| This compound | > 100 | > 1000 |

| Doxorubicin | 1.5 | Not Applicable |

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against the DprE1 enzyme.

Materials:

-

Purified recombinant DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

-

Resazurin sodium salt

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

-

This compound and control compounds

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.

-

Add 48 µL of a master mix containing the DprE1 enzyme and FPR substrate in assay buffer to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.

-

Incubate the plate at 37°C for an additional 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound and control antibiotics (e.g., Isoniazid)

-

Sterile 96-well plates

-

Resazurin sodium salt solution (0.02% w/v)

Procedure:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound and control antibiotics in Middlebrook 7H9 broth.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control and a sterility control.

-

Seal the plates and incubate at 37°C for 7 to 14 days.

-

After incubation, add 30 µL of resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells) using the MTT assay.

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound and a cytotoxic control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Absorbance plate reader

Procedure:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound and the control compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

References

Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] DprE1 is a component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinogalactan and lipoarabinomannan, which are crucial for the structural integrity of the bacterium.[1][2][3] The enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2'-keto-ribofuranose (DPX).[3][4][5] This intermediate is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[3][6] As DprE1 is essential for Mtb viability and has no human homolog, it has emerged as a highly vulnerable and promising target for the development of novel anti-TB drugs, particularly in the face of rising multidrug-resistant strains.[1][2][4]

DprE1-IN-10 is an inhibitor designed to target this essential enzyme, offering a potential new avenue for tuberculosis research and therapeutic development.[7] These application notes provide a detailed protocol for performing an in vitro enzymatic assay to determine the inhibitory activity of this compound and similar compounds against Mtb DprE1.

DprE1/DprE2 Catalytic Pathway

The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, initiates the epimerization by oxidizing the C2' hydroxyl group of DPR to form the keto-intermediate DPX. DprE2, an NADH-dependent reductase, then reduces DPX to yield DPA.[3][8]

Caption: DprE1/DprE2 pathway for DPA biosynthesis.

Experimental Protocols

Principle of the Assay

The activity of DprE1 is measured by monitoring the conversion of a radiolabeled substrate, [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR), to its oxidized product, [¹⁴C]-Decaprenylphosphoryl-2'-keto-ribofuranose ([¹⁴C]-DPX). The assay can be performed with DprE1 alone to measure the formation of DPX or in the presence of DprE2 to measure the final product, [¹⁴C]-Decaprenylphosphoryl-arabinofuranose ([¹⁴C]-DPA). The inhibition by this compound is quantified by measuring the reduction in product formation in the presence of the inhibitor. The separation of substrate and product is achieved by thin-layer chromatography (TLC), and quantification is performed using a phosphor imager or liquid scintillation counting.[8][9]

Materials and Reagents

-

Enzyme: Purified recombinant M. tuberculosis DprE1

-

Substrate: Radiolabeled [¹⁴C]-DPR

-

Inhibitor: this compound (or other test compounds)

-

Cofactors: FAD (Flavin adenine dinucleotide)

-

Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

Quenching Solution: Chloroform:Methanol (2:1, v/v)

-

TLC Plates: High-performance silica gel TLC plates

-

TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[10]

-

Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

Detergent: 1% IGEPAL CA-630 (or similar non-ionic detergent)

Experimental Workflow Diagram

Caption: Workflow for the DprE1 enzymatic inhibition assay.

Step-by-Step Protocol

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 10 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).

-

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (e.g., final concentration 0.5-1 µM), and FAD (e.g., final concentration 1 mM).

-

In a microcentrifuge tube, add 1 µL of the diluted inhibitor (this compound) or DMSO (for the no-inhibitor control).

-

Add the enzyme master mix to the tube for a final reaction volume of 50 µL.

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 30°C to allow for inhibitor binding.[9]

-

-

Enzymatic Reaction:

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[10]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipid-linked DPR substrate and DPX/DPA product.

-

Dry the organic phase completely under a stream of nitrogen or in a vacuum concentrator.

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[10]

-

Spot the entire sample onto a high-performance silica TLC plate.

-

Develop the TLC plate using the mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v).[10]

-

Allow the plate to dry completely.

-

-

Data Acquisition and Analysis:

-

Expose the dried TLC plate to a phosphor screen overnight.

-

Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([¹⁴C]-DPR) and the product ([¹⁴C]-DPX or [¹⁴C]-DPA).

-

Quantify the intensity of the substrate and product spots using appropriate software (e.g., ImageJ).

-

Calculate the percentage of substrate conversion for each reaction.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation

The efficacy of DprE1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below includes IC₅₀ values for several known DprE1 inhibitors for comparison.

| Compound | DprE1 IC₅₀ (µM) | Notes |

| This compound | User-determined value | Non-covalent inhibitor.[7] |

| PyrBTZ01 | 1.61 | Non-covalent inhibitor. |

| PyrBTZ02 | 7.34 | Non-covalent inhibitor. |

| BTZ043 | ~0.0023 (2.3 nM) | Covalent inhibitor, currently in clinical development. |

| PBTZ169 (Macozinone) | ~0.00065 (0.65 nM) | Covalent inhibitor, optimized from BTZ043. |

Note: The IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).

Principle of DprE1 Inhibition

DprE1 inhibitors block the enzymatic activity by binding to the enzyme, thereby preventing the substrate (DPR) from being converted to the product (DPX). Inhibitors can be covalent, forming an irreversible bond with a key residue in the active site (like Cys387), or non-covalent, binding reversibly to the active site or an allosteric site.[6] this compound is a non-covalent inhibitor.

Caption: Mechanism of DprE1 inhibition by this compound.

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Whole-Cell Screening with a DprE1 Inhibitor (DprE1-IN-10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall.[1][2][3][4][5] Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[6][7] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the Mtb cell wall.[2][5][8] The essentiality of DprE1 for mycobacterial viability, its absence in humans, and its location in the periplasm make it an attractive and vulnerable target for novel anti-tuberculosis drugs.[2][8] Several DprE1 inhibitors, both covalent and non-covalent, have shown potent activity against Mtb, with some candidates advancing to clinical trials.[2][8][9]

This document provides detailed application notes and protocols for the whole-cell screening and characterization of DprE1 inhibitors, using "DprE1-IN-10" as a representative potent inhibitor of this class.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors disrupt the arabinan biosynthesis pathway, leading to cell wall damage and subsequent cell lysis.[6][9] Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are covalent inhibitors.[7][8] These compounds typically contain a nitro group that is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species.[7][10] This intermediate then forms a covalent bond with a key cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inactivation of the enzyme.[2][7][10][11] Non-covalent inhibitors also exist and typically act as competitive inhibitors.[2][7]

Quantitative Data Summary

The following tables summarize the in vitro activity of several key DprE1 inhibitors against M. tuberculosis H37Rv and their cytotoxicity against various cell lines. This data provides a benchmark for evaluating the performance of new DprE1 inhibitors like this compound.

Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis H37Rv

| Compound | Type | MIC (nM) |

| BTZ-043 | Covalent | 2.3[8] |

| Macozinone (PBTZ-169) | Covalent | 0.65[8] |

| TBA-7371 | Non-covalent | - |

| OPC-167832 | Non-covalent | 0.5[8] |